molecular formula C25H21N3O4S B11413397 4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide

4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide

Cat. No.: B11413397
M. Wt: 459.5 g/mol
InChI Key: ZADRBNGOFZZDCD-UHFFFAOYSA-N
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Description

This compound features a chromene-2-carboxamide core fused with a 4,5,6,7-tetrahydro-1-benzothiophene moiety and a pyridin-3-ylmethyl carbamoyl substituent. Chromene derivatives are known for their bioactivity in medicinal chemistry, particularly as kinase inhibitors or anti-inflammatory agents . The pyridine moiety may improve solubility or participate in hydrogen bonding interactions.

Properties

Molecular Formula

C25H21N3O4S

Molecular Weight

459.5 g/mol

IUPAC Name

4-oxo-N-[3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]chromene-2-carboxamide

InChI

InChI=1S/C25H21N3O4S/c29-18-12-20(32-19-9-3-1-7-16(18)19)23(30)28-25-22(17-8-2-4-10-21(17)33-25)24(31)27-14-15-6-5-11-26-13-15/h1,3,5-7,9,11-13H,2,4,8,10,14H2,(H,27,31)(H,28,30)

InChI Key

ZADRBNGOFZZDCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)NCC5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene structure.

    Introduction of the Benzothiophene Moiety: This can be achieved through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Attachment of the Pyridine Group: The pyridine moiety is introduced via nucleophilic substitution or through a condensation reaction with a suitable pyridine derivative.

    Final Coupling and Amide Formation: The final step involves the coupling of the intermediate with a carboxylic acid derivative to form the amide bond, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene and chromene moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide exhibit significant anticancer properties. For instance:

  • Case Study : A derivative demonstrated potent cytotoxicity against various cancer cell lines, including breast and colorectal cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases.

  • Research Findings : In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating inflammatory conditions .

Antimicrobial Properties

Another significant application is its antimicrobial activity against a range of pathogens.

  • Case Study : Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits cytokine production
AntimicrobialEffective against Gram-positive/negative bacteria

Mechanism of Action

The mechanism of action of 4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related analogs from , focusing on core structures, substituents, and functional groups:

Compound ID / Name Core Structure Key Substituents Functional Groups
Target Compound Chromene-2-carboxamide 4,5,6,7-Tetrahydro-1-benzothiophen-2-yl, pyridin-3-ylmethyl carbamoyl Carboxamide, pyridine, benzothiophene
349125-09-3 / N-(5-Chloro-2-pyridinyl)-2-pyridinecarboxamide Pyridinecarboxamide 5-Chloro-2-pyridinyl Carboxamide, chloro, pyridine
280115-93-7 / 2-chloro-N-(5-chloropyridin-2-yl)pyridine-3-carboxamide Pyridine-3-carboxamide 5-Chloropyridin-2-yl, 2-chloro Carboxamide, dichloro, pyridine
313366-93-7 / 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide Fluorinated alkyl chain Heptadecafluoroalkyl, phenyl Perfluoroalkyl, amide

Key Observations:

Heterocyclic Diversity : The target compound incorporates a chromene ring and benzothiophene, whereas analogs like 349125-09-3 and 280115-93-7 rely solely on pyridine rings. Chromene derivatives may exhibit distinct electronic properties compared to pyridine-based systems, influencing π-π stacking or redox activity .

Substituent Effects : Chloro substituents in analogs 349125-09-3 and 280115-93-7 enhance lipophilicity but may reduce metabolic stability. In contrast, the pyridin-3-ylmethyl group in the target compound could improve water solubility.

Carboxamide Linkage: All compounds share a carboxamide group, a common pharmacophore for hydrogen bonding with biological targets (e.g., kinases or GPCRs).

Research Findings and Limitations

  • Structural Insights : The tetrahydrobenzothiophene moiety in the target compound likely confers greater rigidity than the linear perfluoroalkyl chain in 313366-93-7, which may enhance target selectivity but reduce membrane permeability .
  • Data Gaps: No kinetic, thermodynamic, or bioactivity data for the target compound or its analogs are provided in the evidence. Comparative studies on solubility, binding affinity, or metabolic stability are needed for a robust evaluation.

Biological Activity

The compound 4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C23H23N3O3C_{23}H_{23}N_{3}O_{3} with a molecular weight of 389.46 g/mol. The structure features a chromene core with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H23N3O3C_{23}H_{23}N_{3}O_{3}
Molecular Weight389.46 g/mol
InChIKeyGAXWPAXSULRSAT-UHFFFAOYSA-N

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to This compound can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been associated with the inhibition of enzymes like NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell metabolism .
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and others .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It may exert its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

Antioxidant Properties

Chromene derivatives are known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

The biological activity of This compound may involve:

  • Molecular Docking Studies : In silico docking studies suggest interactions with key protein targets involved in cancer progression and inflammation .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes (e.g., COX enzymes and NAMPT) plays a crucial role in its therapeutic potential.

Case Studies

Several studies have highlighted the efficacy of chromene derivatives:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of a related chromene derivative on MCF-7 cells, showing significant inhibition of cell viability at low micromolar concentrations .
  • Inflammation Model : In an animal model of inflammation, a related compound demonstrated reduced edema and inflammatory markers following treatment, indicating potential for therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide, and how can reaction yields be optimized?

  • Answer : The compound's synthesis typically involves multi-step heterocyclic condensation. A common route includes:

  • Step 1 : Formation of the benzothiophene core via cyclization of substituted thiophene precursors under acidic conditions.
  • Step 2 : Introduction of the pyridinylmethyl carbamoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt).
  • Step 3 : Chromene-2-carboxamide linkage using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Optimization : Use statistical Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading, temperature). Central Composite Design (CCD) can identify optimal conditions for yield and purity .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Answer : Combine analytical techniques:

  • NMR : Confirm regiochemistry (e.g., 1H^1H-NMR for pyridine protons at δ 8.5–9.0 ppm) and stereochemistry.
  • HPLC : Assess purity (>95% recommended for in vitro studies) using a C18 column with UV detection at 254 nm.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) .

Q. What in vitro assays are appropriate for preliminary biological evaluation?

  • Answer : Prioritize target-specific assays based on structural motifs:

  • Kinase Inhibition : Screen against kinases (e.g., EGFR, BRAF) using fluorescence polarization assays.
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., PARP-1, COX-2). Focus on hydrogen bonding with the carboxamide group.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Q. What strategies resolve contradictions in experimental data (e.g., varying bioactivity across studies)?

  • Answer : Apply systematic troubleshooting:

  • Reproducibility Checks : Validate protocols (e.g., cell passage number, assay temperature).
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent DMSO concentration).
  • Orthogonal Assays : Confirm activity with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can reaction path search algorithms improve synthesis scalability?

  • Answer : Integrate computational reaction design platforms (e.g., ICReDD’s workflow):

  • Quantum Chemical Calculations : Identify low-energy transition states for key steps (e.g., cyclization).
  • Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., CuI vs. Pd(OAc)2_2).
  • Feedback Loops : Use experimental data to refine computational parameters iteratively .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying this compound?

  • Answer :

  • Flash Chromatography : Use gradient elution (hexane:EtOAc 70:30 to 50:50) for intermediate purification.
  • Preparative HPLC : For final polishing, employ a C8 column with acetonitrile/water (0.1% TFA) at 15 mL/min .

Q. How can researchers design SAR (Structure-Activity Relationship) studies for derivatives?

  • Answer :

  • Scaffold Modification : Synthesize analogs with substituents on the pyridine (e.g., Cl, OMe) or chromene ring.
  • 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields to prioritize derivatives.
  • Cluster Analysis : Group compounds by bioactivity profiles (e.g., PCA in R) to identify critical functional groups .

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